

pH sensitivity of Fura-PE3 and its implications

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Compound of Interest

Compound Name: Fura-PE3

Cat. No.: B1227955

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Fura-PE3 Technical Support Center

Welcome to the **Fura-PE3** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **Fura-PE3** and to address common issues related to its pH sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is **Fura-PE3** and how does it work?

Fura-PE3 is a ratiometric fluorescent indicator used for measuring intracellular calcium concentration ($[Ca^{2+}]_i$). Like its predecessor Fura-2, it chelates calcium ions. Upon binding Ca^{2+} , its fluorescence excitation maximum shifts from approximately 363 nm (Ca^{2+} -free) to 335 nm (Ca^{2+} -saturated), while the emission maximum remains around 510 nm.^{[1][2]} By measuring the ratio of fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm), one can determine the intracellular calcium concentration. This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.^[3]

Q2: Is **Fura-PE3** sensitive to pH changes?

Yes. The fluorescent properties of the Fura chromophore are sensitive to pH. Changes in intracellular pH (pH_i) can alter the fluorescence signal and the calcium binding affinity (K_d) of the dye, potentially leading to inaccurate $[Ca^{2+}]_i$ measurements.^[4] It is crucial to consider and control for pH_i changes in your experiments.

Q3: How do changes in pH affect **Fura-PE3**'s fluorescence and its calcium measurements?

Changes in pH can affect both the fluorescence intensity at the two excitation wavelengths and the dissociation constant (K_d) of the dye for Ca^{2+} . Acidification of the cytoplasm can lead to an underestimation of the true $[\text{Ca}^{2+}]_i$, while alkalization can lead to an overestimation. This is because the protonation state of the dye's chelating group influences its affinity for calcium.

Q4: What is the optimal pH range for using **Fura-PE3**?

Fura-PE3, similar to Fura-2, is typically calibrated and used in buffers with a physiological pH between 7.2 and 7.4.[5][6] Deviations from this range can significantly impact the accuracy of calcium measurements. Intracellular pH is generally maintained between 6.8 and 7.4 in the cytosol.

Q5: How can I control for pH changes during my experiment?

Using a well-buffered physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is crucial to maintain a stable extracellular pH.[6] However, this does not guarantee stable intracellular pH, as cellular activities can alter pH_i . For critical experiments, it may be necessary to monitor pH_i simultaneously using a pH-sensitive dye or to perform an in situ pH calibration of **Fura-PE3**.

Troubleshooting Guide

Issue 1: Inaccurate or inconsistent baseline $[\text{Ca}^{2+}]_i$ readings.

- Possible Cause: Fluctuations in intracellular pH (pH_i). Cellular metabolic activity or the experimental conditions themselves can cause shifts in pH_i , leading to a drifting baseline.
- Suggested Solution:
 - Ensure your extracellular buffer is robustly buffered (e.g., with 20-25 mM HEPES) and at the correct pH (7.2-7.4).
 - Allow cells to stabilize in the imaging buffer for a sufficient period before starting measurements.
 - If pH_i changes are suspected, consider performing an in situ pH calibration to determine the K_d of **Fura-PE3** at different pH values.

- For long-term experiments, ensure the incubator or perfusion system maintains stable CO₂ levels if using a bicarbonate-based buffer.

Issue 2: The 340/380 ratio changes in a manner inconsistent with expected calcium mobilization.

- Possible Cause: Your experimental treatment may be inducing a change in pHi in addition to or instead of a change in [Ca²⁺]_i. For example, some agonists can activate proton pumps or transporters.
- Suggested Solution:
 - To dissect the effects, you can try to clamp the pHi using a protonophore like nigericin in a high-potassium buffer. This allows you to observe the calcium response in the absence of pHi changes.
 - Simultaneously measure pHi using a pH-sensitive dye that is spectrally compatible with **Fura-PE3** (e.g., SNARF-1). This will allow you to correlate changes in the **Fura-PE3** signal with changes in pHi.

Issue 3: The calculated [Ca²⁺]_i seems unexpectedly high or low.

- Possible Cause: The in vitro K_d value for **Fura-PE3** may not be accurate for your specific intracellular environment. The K_d is influenced by factors including pH, ionic strength, and viscosity.
- Suggested Solution:
 - Perform an in situ calibration of **Fura-PE3** within your cells of interest. This will provide a more accurate K_d value for your experimental conditions.
 - If you know the pHi of your cells, you can use published relationships between pH and the K_d of Fura-2 to estimate a more accurate K_d for your calculations.

Quantitative Data

The following tables summarize the pH-dependent properties of the Fura-2 chromophore, which is also present in **Fura-PE3**.

Table 1: Spectral Properties of Fura-2 at Physiological pH

Parameter	Ca ²⁺ -Free	Ca ²⁺ -Bound
Excitation Maximum (λ_{ex})	~363 nm	~335 nm
Emission Maximum (λ_{em})	~512 nm	~505 nm
Dissociation Constant (Kd) at pH 7.2, 22°C	-	~145 nM

Data compiled from various sources.[\[1\]](#)

Table 2: Effect of pH on the Calcium Dissociation Constant (Kd) of Fura-2

pH	Approximate Kd (nM)
6.8	~400
7.0	~250
7.2	~145
7.4	~100
7.6	~70

These values are estimations based on published data for Fura-2 and can vary depending on the specific intracellular environment. The relationship between pH and Kd can be described by the equation: $Kd \approx 13343 - 3462pH + 227pH^2$.[\[7\]](#)

Experimental Protocols

Protocol 1: Standard Fura-PE3 AM Loading Protocol for Adherent Cells

- Cell Preparation: Plate cells on coverslips or in imaging-compatible microplates to achieve 70-90% confluency on the day of the experiment.
- Reagent Preparation:

- Prepare a 1 mM stock solution of **Fura-PE3** AM in anhydrous DMSO.
- Prepare a loading buffer consisting of a physiological saline solution (e.g., HBSS) buffered with 20 mM HEPES at pH 7.4.
- For some cell types, the addition of 0.02% Pluronic F-127 to the loading buffer can aid in dye solubilization.
- To prevent dye extrusion, 1-2.5 mM probenecid can be included in the loading and imaging buffers.
- Dye Loading:
 - Dilute the **Fura-PE3** AM stock solution into the loading buffer to a final concentration of 1-5 μ M.
 - Remove the culture medium from the cells and wash once with the loading buffer.
 - Add the **Fura-PE3** AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading conditions should be determined empirically for each cell type.
- De-esterification:
 - After loading, wash the cells twice with fresh, pre-warmed imaging buffer (HBSS with HEPES).
 - Incubate the cells in fresh imaging buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
- Imaging:
 - Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
 - Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

- Calculate the 340/380 fluorescence ratio to determine the intracellular calcium concentration.

Protocol 2: In Situ pH Calibration of Fura-PE3

This protocol allows for the determination of the **Fura-PE3** K_d at different intracellular pH values.

- Load Cells with **Fura-PE3**: Follow Protocol 1 to load your cells with **Fura-PE3** AM.
- Prepare Calibration Buffers:
 - Prepare a set of high-potassium calibration buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0). A typical composition is: 140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES (for pH 7.0-8.0) or MES (for pH 6.5), and 10 μM nigericin.
 - For each pH, prepare a "calcium-free" buffer containing 10 mM EGTA and a "calcium-saturating" buffer containing 10 mM CaCl₂.
- Perform Calibration:
 - Place the **Fura-PE3** loaded cells on the microscope.
 - Perfuse the cells with the pH 7.0 calcium-free buffer containing nigericin. This will equilibrate the intracellular and extracellular pH and chelate intracellular calcium. Record the minimum fluorescence ratio (R_{min}) at this pH.
 - Switch to the pH 7.0 calcium-saturating buffer with nigericin. Record the maximum fluorescence ratio (R_{max}) at this pH.
 - Repeat the R_{min} and R_{max} measurements for each of the different pH calibration buffers.
- Data Analysis:
 - Calculate the K_d at each pH using the Grynkiewicz equation: $[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf_2 / Sb_2)$, where Sf₂ and Sb₂ are the fluorescence intensities at 380 nm in calcium-free and calcium-saturating conditions, respectively. By setting [Ca²⁺] to a known intermediate concentration, you can solve for K_d.

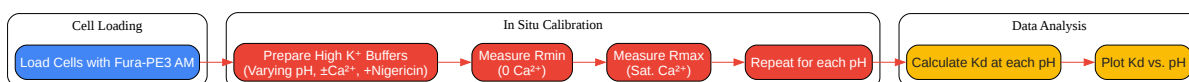
- Plot the calculated K_d values against pH to generate a calibration curve for your specific cell type and experimental setup.

Visualizations



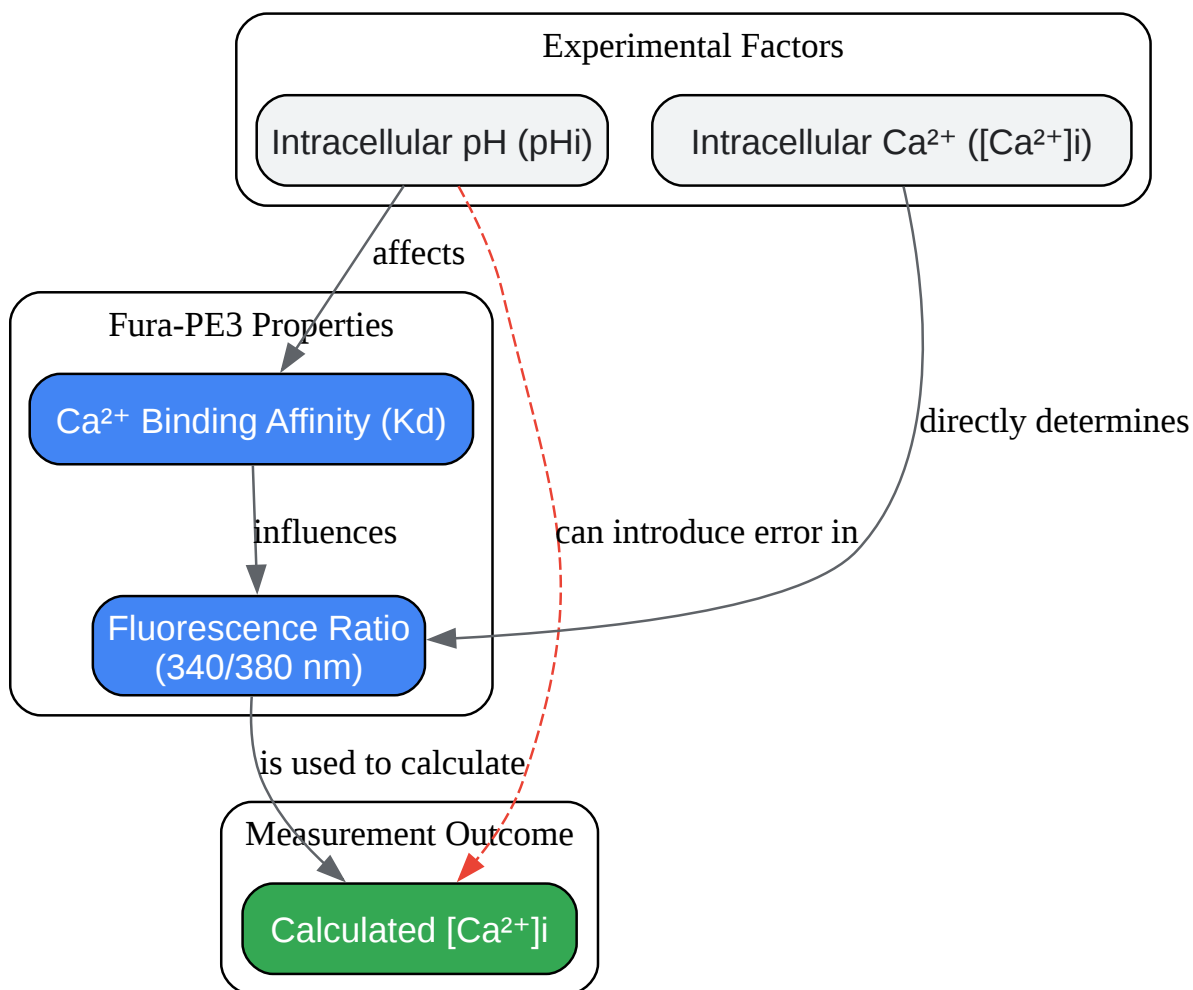
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Caption: Standard workflow for intracellular calcium imaging using **Fura-PE3 AM**.



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Caption: Workflow for the in situ pH calibration of **Fura-PE3**.



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Caption: Relationship between pH, Ca²⁺, and **Fura-PE3** fluorescence.

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